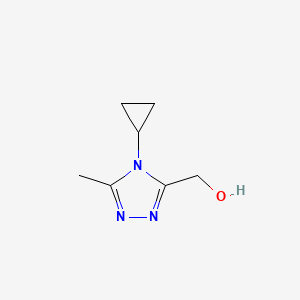

(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1432681-11-2 . It has a molecular weight of 153.18 . The IUPAC name for this compound is the same as the given name .

Molecular Structure Analysis

The InChI code for “(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol” is 1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 . This indicates the presence of a cyclopropyl group, a methyl group, and a triazole ring in the molecule .It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

科学的研究の応用

Antibacterial Agents

1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties. They are known to exhibit significant activity against a variety of bacterial strains. The triazole ring can be incorporated into molecules that target critical-priority bacteria such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa , as well as Enterobacteriaceae resistant to carbapenems and third-generation cephalosporins . These compounds are crucial in the ongoing battle against antibiotic-resistant bacteria.

Antifungal Medications

Triazole derivatives like itraconazole , posaconazole , and voriconazole are well-established in clinical therapy for their antifungal effects. The triazole core’s ability to interact with fungal enzymes makes it an effective component in the development of new antifungal drugs . This is particularly important given the rising incidence of fungal infections and resistance to existing medications.

Anticancer Agents

The structural flexibility of the 1,2,4-triazole ring allows for the creation of compounds with potential anticancer properties. Novel triazole derivatives have shown promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) , Hela (cervical cancer) , and A549 (lung cancer) . These compounds offer hope for the development of more selective and less toxic cancer therapies.

Antiviral Therapeutics

Triazole derivatives have also been utilized in antiviral drugs such as ribavirin . The triazole ring can be modified to enhance its interaction with viral enzymes, potentially leading to the development of new antiviral agents that can combat a range of viral infections .

Antimigraine Formulations

The triazole derivative rizatriptan is an example of a compound used in the treatment of migraines. By targeting serotonin receptors, triazole-based compounds can be designed to alleviate the symptoms of migraines, offering relief to those suffering from this debilitating condition .

Anxiolytic and Antidepressant Drugs

Compounds like alprazolam and trazodone contain the triazole ring and are used to treat anxiety and depression, respectively. The triazole core’s interaction with neurotransmitter receptors in the brain highlights its potential in the development of new psychiatric medications .

Hormonal Therapies

The triazole ring is present in hormonal therapies such as letrozole and anastrozole , which are used in the treatment of breast cancer. These compounds inhibit the aromatase enzyme, reducing estrogen production and thus the growth of hormone-sensitive tumors .

Agricultural Fungicides

Beyond medical applications, triazole derivatives are also used as fungicides in agriculture. They help protect crops by inhibiting the growth of fungal pathogens, ensuring food security and agricultural sustainability .

Safety and Hazards

作用機序

Target of Action

The primary targets of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Given its structural similarity to other 1,2,4-triazole derivatives, it may interact with its targets through similar mechanisms . .

Biochemical Pathways

Some 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines , suggesting potential involvement in pathways related to cell proliferation and survival.

Result of Action

Some 1,2,4-triazole derivatives have shown cytotoxic activities , suggesting potential anti-tumor effects.

特性

IUPAC Name |

(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMQPPXFQVYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)